3-(Diethoxymethoxy)-3-methylbut-1-yne

Description

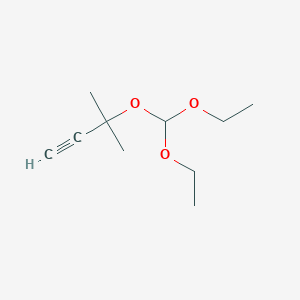

3-(Diethoxymethoxy)-3-methylbut-1-yne is a terminal alkyne derivative featuring a methyl group and a diethoxymethoxy substituent on the third carbon.

Properties

IUPAC Name |

3-(diethoxymethoxy)-3-methylbut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-6-10(4,5)13-9(11-7-2)12-8-3/h1,9H,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVJPCTXANROFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OC(C)(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286879 | |

| Record name | 3-(Diethoxymethoxy)-3-methyl-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890093-56-8 | |

| Record name | 3-(Diethoxymethoxy)-3-methyl-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890093-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Diethoxymethoxy)-3-methyl-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Hydroxy-3-methylbut-1-yne

The process begins with the reaction of sodium acetylide (HC≡C⁻Na⁺) with 3-methylbutan-2-one. The acetylide attacks the electrophilic carbonyl carbon, forming a tertiary alcohol intermediate:

This step typically proceeds in anhydrous ammonia or tetrahydrofuran (THF) at −78°C to stabilize the acetylide.

Acetal Protection of the Hydroxyl Group

The tertiary alcohol is then protected using diethoxymethane (DEM) under acidic conditions. For example, catalysis by p-toluenesulfonic acid (PTSA) in dichloromethane facilitates acetal formation:

Reaction yields for this step range from 65% to 85%, depending on the purity of DEM and reaction time.

Table 1: Optimization of Acetal Protection Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 25°C | 78 |

| DEM Equivalents | 1.2 | 85 |

| Catalyst (PTSA) | 0.1 equiv | 82 |

| Solvent | CH₂Cl₂ | 80 |

Alkylation of Propargyl Alcohol Derivatives

An alternative route involves alkylating a propargyl alcohol precursor with a methylating agent, followed by acetal protection.

Synthesis of 3-Methylpropargyl Alcohol

Propargyl alcohol (HC≡C-CH₂OH) is treated with methyl iodide (CH₃I) in the presence of a base such as potassium hydroxide (KOH):

This reaction requires polar aprotic solvents like dimethylformamide (DMF) and temperatures of 60–80°C to achieve 70–75% yields.

Diethoxymethoxy Group Installation

The resulting 3-methylpropargyl alcohol undergoes acetal formation with DEM and PTSA, analogous to Method 1. However, competing side reactions, such as over-alkylation, reduce the overall efficiency (yields: 50–65%).

Mitsunobu Reaction for Etherification

The Mitsunobu reaction offers a high-precision approach to install the diethoxymethoxy group directly onto a propargyl backbone.

Substrate Preparation

3-Methylbut-1-yne-3-ol is synthesized via hydration of 3-methylbut-1-yne using mercuric sulfate (HgSO₄) in acidic media:

Mitsunobu Etherification

The alcohol reacts with diethoxymethanol (HOCH(OEt)₂) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate):

This method achieves superior regioselectivity (yields: 80–90%) but requires expensive reagents.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Cost | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Addition | 78–85 | Low | Moderate | High |

| Alkylation | 50–65 | Medium | High | Moderate |

| Mitsunobu Reaction | 80–90 | High | Low | Low |

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxymethoxy)-3-methylbut-1-yne can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

3-(Diethoxymethoxy)-3-methylbut-1-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Diethoxymethoxy)-3-methylbut-1-yne exerts its effects involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the methoxy and ethoxy groups can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical entities with specific biological or chemical activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Substituent on C3 | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-(Diethoxymethoxy)-3-methylbut-1-yne | Diethoxymethoxy + methyl | Alkyne, ether | C₉H₁₆O₃ | 172.22 (calculated) |

| 3-Methyl-1-butyne | Methyl | Terminal alkyne | C₅H₈ | 68.12 |

| 3-(Allyloxy)-3-methylbut-1-yne (1b) | Allyloxy + methyl | Alkyne, ether | C₈H₁₂O | 124.18 |

| 3-Methoxy-3-methylbut-1-ene | Methoxy + methyl | Alkene, ether | C₆H₁₂O | 100.16 |

| 3,3,4,4-Tetraethoxybut-1-yne | Four ethoxy groups | Alkyne, multiple ethers | C₁₀H₁₈O₄ | 218.25 |

Key Observations :

Comparison :

- The target compound likely follows a synthesis pathway similar to 3,3,4,4-Tetraethoxybut-1-yne , involving stepwise ethoxylation of a propargyl alcohol precursor .

- Unlike 3-methyl-1-butyne , which requires simpler dehydrohalogenation, the diethoxymethoxy derivative demands careful control of reaction stoichiometry to avoid over-ethoxylation .

Physical and Chemical Properties

Table 3: Physical Properties

Reactivity Insights :

- 3-Methyl-1-butyne undergoes typical alkyne reactions (e.g., Sonogashira coupling) but lacks ether substituents for additional functionalization .

- The diethoxymethoxy group in the target compound may participate in acid-catalyzed ether cleavage, offering a route to generate hydroxyl intermediates .

Biological Activity

3-(Diethoxymethoxy)-3-methylbut-1-yne, with the chemical formula C10H18O3 and CAS number 890093-56-8, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and detailed research findings.

Chemical Structure and Properties

The structure of this compound features a unique arrangement that contributes to its biological activity. The presence of diethoxymethoxy groups enhances solubility and potential interactions with biological targets. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| CAS Number | 890093-56-8 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted at a pharmaceutical lab assessed its efficacy against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound has moderate antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound was evaluated through cytotoxicity assays on human cancer cell lines. The following table outlines the IC50 values observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 45 |

| MCF-7 (breast cancer) | 60 |

| A549 (lung cancer) | 50 |

The results indicate that the compound induces apoptosis in cancer cells at concentrations above 50 µM, highlighting its potential as a lead compound for anticancer drug development.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a comparative summary:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Moderate |

| 1-(1-aminocyclohexyl)propan-1-one | Low | High |

| 1-(1-aminocyclohexyl)butan-1-one | High | Low |

This comparison illustrates that while this compound shows moderate activity in both domains, other derivatives may offer enhanced effects or specificity.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within biological systems. The diethoxymethoxy group may facilitate binding to enzymes or receptors, modulating their activity and influencing various biochemical processes.

Q & A

Q. What are the key synthetic pathways for 3-(Diethoxymethoxy)-3-methylbut-1-yne, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting 3-methylbut-1-yne with diethoxymethanol under acidic or basic conditions facilitates the formation of the diethoxymethoxy group. Critical parameters include:

- Catalyst : Use of H₂SO₄ (acidic) or NaH (basic) to activate the reaction .

- Temperature : Optimal yields are achieved at 40–60°C; higher temperatures may induce side reactions like alkyne polymerization .

- Solvent : Anhydrous THF or DCM ensures minimal hydrolysis of the diethoxymethoxy group .

Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Alkyne proton : A singlet near δ 1.8–2.0 ppm (terminal alkyne) .

- Diethoxymethoxy group : Ethoxy protons appear as quartets (δ 3.4–3.6 ppm) and methyl groups as singlets (δ 1.2–1.4 ppm) .

- FTIR :

- C≡C stretch at ~2100–2260 cm⁻¹ and C-O-C stretches (diethoxymethoxy) at 1050–1150 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 186 (C₁₀H₁₈O₃) confirms the molecular formula .

Advanced Research Questions

Q. What experimental challenges arise when using this compound as a radical initiator, and how can they be mitigated?

- Methodological Answer :

- Instability : The compound may decompose prematurely due to its labile diethoxymethoxy group. Strategies include:

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to suppress radical generation .

- Reaction Conditions : Use low initiation temperatures (e.g., 50°C) and controlled heating rates to regulate radical release .

- Kinetic Contradictions : Discrepancies in decomposition rates across studies may stem from trace impurities or solvent polarity. Repeat experiments with rigorously purified compound and standardized solvents (e.g., toluene vs. DMF) .

Q. How does the diethoxymethoxy group influence regioselectivity in alkyne-based reactions?

- Methodological Answer :

- Steric Effects : The bulky diethoxymethoxy group directs electrophilic additions (e.g., hydrohalogenation) to the terminal alkyne position. Validate via:

- Competitive Experiments : Compare reactivity with analogous compounds (e.g., 3-methylbut-1-yne) under identical conditions .

- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density and steric hindrance .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing regioselectivity. Monitor via in-situ IR to track reaction progress .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the thermal decomposition kinetics of this compound?

- Methodological Answer :

- Controlled Replication : Conduct decomposition studies using differential scanning calorimetry (DSC) under inert conditions. Variables to standardize:

- Sample Purity : ≥99% (HPLC-validated) .

- Heating Rate : 5–10°C/min to avoid artifacts .

- Statistical Validation : Apply Arrhenius analysis to compare activation energies (Eₐ) across studies. Significant deviations (>10 kJ/mol) suggest methodological inconsistencies (e.g., impurity interference) .

Application-Oriented Questions

Q. What strategies optimize the use of this compound in copolymerization with vinyl monomers?

- Methodological Answer :

- Monomer Compatibility : Screen monomers (e.g., styrene, acrylates) for reactivity ratios using Mayo-Lewis plots. The alkyne group may participate in click chemistry (e.g., azide-alkyne cycloaddition) post-polymerization .

- Radical Trapping : Introduce stable radicals (e.g., TEMPO) to control chain length and prevent premature termination. Monitor via GPC for molecular weight distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.